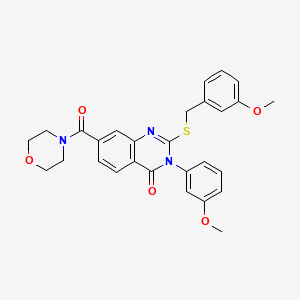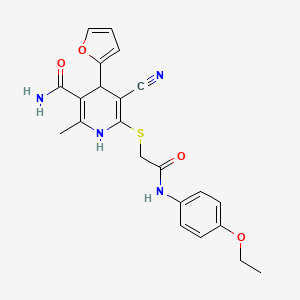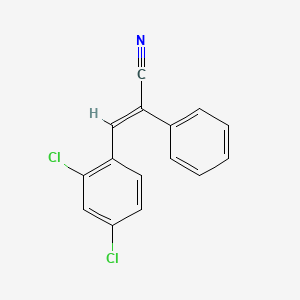
(2E)-3-(2,4-二氯苯基)-2-苯基丙烯腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2E)-3-(2,4-dichlorophenyl)-2-phenylacrylonitrile is a type of α,β-diarylacrylonitrile derivative, which is a class of organic compounds characterized by the presence of an acrylonitrile group attached to an aromatic ring. These compounds are of interest due to their diverse applications in materials science, including their use in the synthesis of photoluminescent materials and their potential in forming bioactive heterocycles.
Synthesis Analysis
The synthesis of related α,β-diarylacrylonitrile derivatives typically involves base-catalyzed condensation reactions. For instance, 2-(4-Bromophenyl)-3-(4-diphenylaminophenyl)acrylonitrile was prepared through the condensation of 4-diphenylaminobenzaldehyde and 2-(4-bromophenyl)acetonitrile . Similarly, compounds like 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile are synthesized by base-catalyzed reactions of appropriate benzaldehydes with acetonitriles . Although the specific synthesis of (2E)-3-(2,4-dichlorophenyl)-2-phenylacrylonitrile is not detailed in the provided papers, it can be inferred that a similar strategy could be employed using 2,4-dichloroacetophenone and an appropriate benzaldehyde derivative.
Molecular Structure Analysis
The molecular structure of α,β-diarylacrylonitrile derivatives is often confirmed using spectroscopic methods such as FTIR, NMR, and MS, along with single-crystal X-ray diffraction studies . For example, the structure of (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one was confirmed by IR and X-ray diffraction . These methods provide detailed information about the geometrical parameters and the electronic environment within the molecule, which are crucial for understanding the compound's reactivity and properties.
Chemical Reactions Analysis
The reactivity of α,β-diarylacrylonitrile derivatives can be influenced by the presence of electron-withdrawing or electron-donating substituents on the aromatic rings. The addition of amines to these compounds can lead to color changes due to ion-pair formation, as observed in the case of (E)-2,3-Bis(2,3,4,5,6-pentafluorophenyl)-3-[2,3,5,6-tetrafluoro-4-(cyanomethyl)phenyl]acrylonitrile . This suggests that (2E)-3-(2,4-dichlorophenyl)-2-phenylacrylonitrile could also undergo similar reactions with amines, potentially leading to interesting colorimetric or conductive properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of α,β-diarylacrylonitrile derivatives are influenced by their molecular structure. These compounds typically exhibit good thermal stability, as evidenced by their high decomposition temperatures . The photoluminescent properties of these derivatives are also noteworthy, with some emitting green fluorescence upon UV irradiation . The electronic properties, such as the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as the first hyperpolarizability, can be analyzed using computational methods like density functional theory (DFT) . These analyses provide insights into the charge transfer processes within the molecule and its potential nonlinear optical properties.
科学研究应用
分子结构和晶体学
(2E)-3-(2,4-二氯苯基)-2-苯基丙烯腈及其衍生物已被研究其分子结构和晶体学。这些化合物中的中心双键是反式构型的,分子平面片段之间的二面角明显特定。例如,在一项研究中,记录的角度为44.53(4)°,表明了精确的分子取向。这些分子表现出稳定的晶体堆积,通常通过C-H⋯O和C-H⋯Cl接触稳定,突显了它们在结构和材料科学研究中的潜力(Yathirajan等,2007)。
聚合物科学
在聚合物科学中,(2E)-3-(2,4-二氯苯基)-2-苯基丙烯腈已被用于制备同聚物和共聚物。一种特定的单体,2,4-二氯苯基甲基丙烯酸酯,被合成并用于制备具有独特性能的聚合物。这些聚合物已被表征其分子量、分子量分布和热性能。值得注意的是,其中一些聚合物表现出抗菌性能,并显示出吸附溶液中金属离子的能力,表明它们在环境和生物医学应用中的实用性(Pravin M. Patel et al., 2004)。
光谱分析和分子性质
对(2E)-3-(2,4-二氯苯基)-2-苯基丙烯腈衍生物的光谱分析提供了有关其分子性质的见解。进行了涉及FT-IR、NBO、HOMO、LUMO和MEP分析的研究,以了解这些化合物的结构、振动频率和电子性质。这些研究揭示了由于超共轭作用和电荷离域而产生的分子稳定性。对分子结构的详细理解对于设计具有特定电子和光学性质的材料至关重要(Sheena Mary et al., 2015)。
细胞毒性和抗菌活性
已对(2E)-3-(2,4-二氯苯基)-2-苯基丙烯腈的各种衍生物进行了针对不同癌细胞系的细胞毒性研究,突显了它们作为抗癌剂的潜力。这些化合物中氰基的重要性已被强调其细胞毒性。一些衍生物显示出广谱细胞毒性,已确定某些化合物作为新型抗癌药物的引物(Mark Tarleton et al., 2012)。
安全和危害
属性
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-2-phenylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N/c16-14-7-6-12(15(17)9-14)8-13(10-18)11-4-2-1-3-5-11/h1-9H/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPHRQRSPYKVJB-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=C(C=C(C=C2)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\C2=C(C=C(C=C2)Cl)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,4-dichlorophenyl)-2-phenylacrylonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-difluorophenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2521778.png)
![4-[butyl(ethyl)sulfamoyl]-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2521779.png)
![1,3,7-Trimethyl-8-{2-[methylbenzylamino]ethyl}-1,3,5-trihydro-4-imidazolino[1, 2-h]purine-2,4-dione](/img/structure/B2521780.png)

![4-{[(2,5-Dichlorophenyl)sulfanyl]methyl}-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene](/img/structure/B2521783.png)
![N-(4-acetamidophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2521785.png)
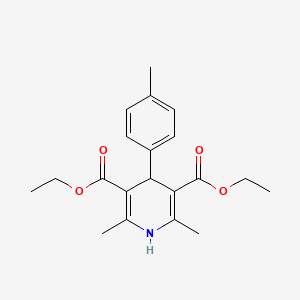
![2-(2-methylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2521789.png)
![(1r,4s,5s)-Rel-2-boc-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2521791.png)
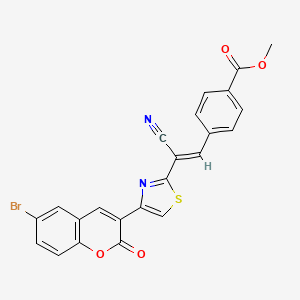
![N-[(3,4-dimethoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B2521794.png)
![(3-(4-fluorophenyl)-1H-pyrazol-5-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2521795.png)
